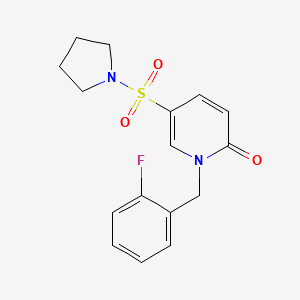

![molecular formula C12H16FNO2 B2724550 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol CAS No. 1156521-32-2](/img/structure/B2724550.png)

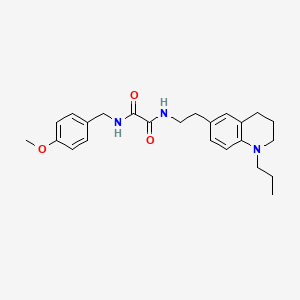

1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

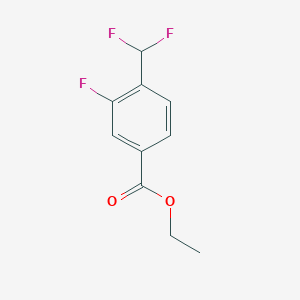

“1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one” is a chemical compound with the molecular formula C12H14FNO2 . It has a molecular weight of 223.24 . The compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-one” is 1S/C12H14FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4H,5-8H2,1H3 . This code can be used to generate a 3D structure of the molecule.Scientific Research Applications

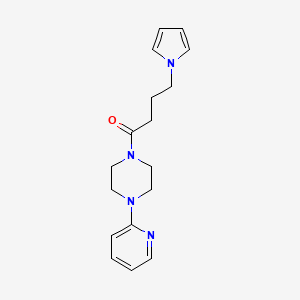

Chemosensor Development

4-Methyl-2,6-diformylphenol (DFP) derivatives, including those related to 1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol, have been extensively studied for their applications as fluorescent chemosensors. These compounds demonstrate high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules, showcasing the broad utility of fluoro-phenyl derivatives in sensor technology. The presence of formyl groups offers opportunities to modulate sensing selectivity and sensitivity, indicating a promising avenue for developing novel chemosensors (Roy, 2021).

Pharmaceutical Synthesis

Fluoroalkylation reactions, including those involving fluoro-phenyl derivatives, are crucial for introducing fluorine-containing functionalities into pharmaceuticals. These functionalities are known to significantly affect the physical, chemical, and biological properties of molecules, making fluoro-phenyl derivatives like this compound valuable in drug design and development. The exploration of aqueous fluoroalkylation has been highlighted for its environmental benefits, aligning with the principles of green chemistry (Song et al., 2018).

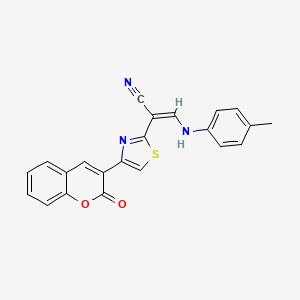

Molecular Imaging

Fluorophores, including fluoro-phenyl derivatives, play a critical role in molecular imaging, particularly in cancer diagnosis. Their unique optical properties enable real-time detection of cancerous tissues, making them invaluable in biomedical research and diagnostic applications. However, their potential toxicity and the need for safety evaluations before clinical use are critical considerations (Alford et al., 2009).

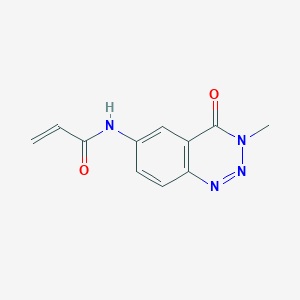

Safety and Hazards

Properties

IUPAC Name |

1-(2-fluoro-6-morpholin-4-ylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-9(15)12-10(13)3-2-4-11(12)14-5-7-16-8-6-14/h2-4,9,15H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXUERMNJRXEOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1F)N2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)

![N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2724473.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2724476.png)

![6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2724478.png)

![2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one](/img/structure/B2724486.png)